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(R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate Documentation Hub

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  • Product: (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate
  • CAS: 429689-18-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to offer a detailed theoretical framework for the structural elucidation of this chiral molecule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the NMR characteristics of this and similar indole derivatives. The methodologies for spectral prediction, assignment, and the underlying theoretical principles are discussed in detail, supplemented by structured data tables and explanatory diagrams.

Introduction

(R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a chiral molecule featuring a substituted indole core, a phenyl group, and a methyl propanoate chain. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The precise structural characterization of such molecules is paramount for understanding their chemical properties, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.

This guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. By dissecting the molecule into its constituent fragments—the 1-methylindole group, the phenyl group, and the methyl propanoate backbone—we can estimate the chemical shifts of each nucleus based on established substituent effects and data from analogous structures.

Molecular Structure and Numbering Scheme

To facilitate a clear and systematic discussion of the NMR data, the following IUPAC-based numbering scheme will be utilized throughout this guide.

G cluster_1H ¹H NMR Acquisition cluster_13C ¹³C NMR Acquisition p1 Pulse Program: zg30 p2 Acquisition Time: ~3-4 s p3 Relaxation Delay: 2 s p4 Number of Scans: 8-16 end Data Processing (FT, Phasing, Baseline Correction) p4->end c1 Pulse Program: zgpg30 c2 Acquisition Time: ~1-2 s c3 Relaxation Delay: 2 s c4 Number of Scans: 1024-4096 c4->end start Prepared NMR Sample start->p1 start->c1

Figure 2. Recommended workflow for NMR data acquisition.

Conclusion

This technical guide provides a detailed, theory-based prediction of the ¹H and ¹³C NMR spectra of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. The presented chemical shift assignments, based on the analysis of molecular structure and comparison with related compounds, offer a robust framework for the interpretation of experimental data. The outlined experimental protocols provide a practical starting point for researchers seeking to acquire and analyze the NMR spectra of this and similar molecules. The combination of predictive analysis and practical guidance in this document is intended to facilitate the efficient and accurate structural characterization of complex organic molecules in a research and development setting.

References

Sources

Exploratory

crystal structure and X-ray diffraction data for (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Indole Propanoates for Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Indole Propanoates for Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, from solubility and stability to its ability to interact with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing insights that are critical for rational drug design, polymorphism screening, and intellectual property protection.[1]

This guide is designed for researchers, scientists, and drug development professionals who require a technical yet accessible understanding of the crystallographic analysis of chiral indole derivatives. Our focus is on the methodologies and data interpretation relevant to compounds like (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate , a molecule of interest due to the prevalence of the indole scaffold in medicinal chemistry.[2]

While a public crystallographic report for this specific enantiomerically pure compound is not available at the time of this writing, this guide will leverage the publicly available data for a closely related analogue, Methyl 3-(1H-indol-3-yl)propanoate , to provide a comprehensive, field-proven walkthrough of the entire crystallographic process.[2][3] By examining this analogue, we will explore the causal relationships behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative references. This approach ensures that the principles and techniques discussed are directly applicable to the analysis of the target molecule and other similar active pharmaceutical ingredients (APIs).

Part 1: The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined 3D crystal structure is a systematic process. Each step is designed to preserve the integrity of the sample and generate high-quality data. The failure to secure a suitable single crystal is often the most significant bottleneck in the entire process.[4]

The overall workflow can be visualized as a logical progression from sample preparation to data analysis and validation.

Crystallographic_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Chemical Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Purity is key Mounting Crystal Selection & Mounting Crystallization->Mounting Quality assessment Diffraction X-ray Diffraction Experiment Mounting->Diffraction Data acquisition Data_Processing Data Reduction & Integration Diffraction->Data_Processing Raw intensities Solution Structure Solution (Phase Problem) Data_Processing->Solution Reflection file Refinement Structural Refinement Solution->Refinement Initial model Validation Validation & Analysis Refinement->Validation Final model (CIF)

Caption: The single-crystal X-ray diffraction workflow, from synthesis to a validated structural model.

Part 2: A Field-Proven Methodology for Structural Analysis

The quality of a crystal structure is inextricably linked to the meticulous execution of the experimental protocols. Here, we detail the steps, explaining the rationale behind each choice.

Crystal Growth: The Art and Science of Nucleation

The axiom "good crystals yield good data" cannot be overstated.[4] The goal is to encourage slow, ordered growth from a supersaturated solution, allowing molecules to pack into a well-defined lattice. For novel indole derivatives, a screening of conditions is standard practice.

Protocol: Slow Evaporation Method

This technique was successfully employed for the analogue, Methyl 3-(1H-indol-3-yl)propanoate.[2]

  • Solvent Selection: Dissolve the purified compound (10-20 mg) in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in which it is freely soluble.

  • Induce Supersaturation: Add a "poor" solvent or "anti-solvent" (e.g., petroleum ether, hexane) dropwise until the solution becomes slightly turbid. This indicates the solution is nearing saturation.

  • Clarification: Add a few more drops of the good solvent to just redissolve the precipitate, creating a clear, saturated solution.

  • Incubation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

  • Harvesting: Over several days to weeks, as the more volatile solvent slowly evaporates, the concentration will increase, promoting the formation of single crystals. Once crystals of a suitable size (ideally 0.1-0.25 mm in their largest dimension) are observed, they should be carefully harvested.[4]

Expert Insight: The choice of solvent system is critical. For indole derivatives, which possess both polar (N-H group) and non-polar (aromatic rings) regions, a combination of moderately polar and non-polar solvents often yields the best results.[5][6]

Data Collection: Probing the Crystal with X-rays

This phase involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern. The experimental parameters for our analogue provide a reliable baseline.[2][3]

Protocol: Single-Crystal X-ray Diffraction Data Acquisition

  • Crystal Mounting: A suitable single crystal, identified under a polarizing microscope for its sharp extinctions and lack of visible defects, is mounted on a goniometer head using a cryoprotectant oil.[4]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 173 K or 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data. The data for a similar indole derivative was collected at 173 K.[7]

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[7][8]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection spot. Corrections are applied for factors such as Lorentz-polarization effects and absorption.[8]

Structure Solution and Refinement: From Data to 3D Model

This is the computational phase where the measured diffraction intensities are translated into an atomic model.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms. Software like SHELXS is commonly used for this step.[3]

  • Model Building: An initial molecular model is built by fitting the known molecular fragments into the electron density map.

  • Structural Refinement: The atomic coordinates, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This process aims to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3] The refinement is monitored using the R-factor, which should converge to a low value (typically < 0.05 for high-quality data).[2]

Part 3: Case Study: Crystallographic Data of Methyl 3-(1H-indol-3-yl)propanoate

The following data, obtained from the crystallographic study of the analogue compound, serves as a blueprint for what to expect from a successful analysis.[2][3]

Crystal Data and Structure Refinement

This table summarizes the key parameters from the data collection and refinement process.

ParameterValueSource
Chemical FormulaC₁₂H₁₃NO₂[2]
Formula Weight203.23 g/mol [2]
Temperature296 K[2]
Wavelength (Mo Kα)0.71073 ÅN/A
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[2]
Unit Cell Dimensions
a6.893 (5) Å[3]
b9.146 (8) Å[3]
c18.052 (10) Å[3]
β111.27 (3)°[3]
Volume1060.5 (13) ų[3]
Z (Molecules/unit cell)4[3]
Data Collection
Reflections Collected10015[3]
Independent Reflections2414[3]
R_int0.048[3]
Refinement
Final R indices [I>2σ(I)]R₁ = 0.052[2]
wR₂ (all data)0.138[2]
Goodness-of-fit (S)1.04[2]
Molecular Structure and Supramolecular Interactions

The analysis revealed that the molecule adopts an essentially planar conformation.[2][3] In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that propagate through the lattice.[2][3] This hydrogen bonding is a key interaction that governs the crystal packing.

Caption: Key structural features and hydrogen bonding potential of the indole propanoate scaffold.

Part 4: Projecting to the Target: (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

While the analogue provides a strong foundation, the target molecule introduces three critical structural modifications that will significantly influence its crystallography:

  • N-Methylation: The replacement of the N-H proton with a methyl group eliminates the primary hydrogen bond donor functionality seen in the analogue.[2] This will force a completely different crystal packing arrangement, likely driven by weaker C-H···O or π-π stacking interactions.[7][9]

  • Phenyl Group at C3: The introduction of a bulky phenyl group adds significant steric hindrance and another potential site for π-π stacking. The torsion angles between the indole ring, the propanoate chain, and this new phenyl ring will define the molecule's overall conformation.[9]

  • Chirality: As an enantiomerically pure compound, it must crystallize in a chiral space group (one lacking inversion centers or mirror planes). The determination of the absolute configuration is a critical requirement. This is typically achieved by analyzing anomalous dispersion effects in the diffraction data, leading to the calculation of the Flack parameter, which should refine to a value near zero for the correct enantiomer.[10]

Conclusion

The structural elucidation of a chiral API like (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate via single-crystal X-ray diffraction is a multi-step process that demands both experimental precision and careful data interpretation. While direct crystallographic data for this specific molecule were not found in this search, by using the closely related Methyl 3-(1H-indol-3-yl)propanoate as a case study, we have outlined a comprehensive and robust technical guide. This framework covers the essential protocols from crystal growth to data refinement and highlights the critical analytical considerations required for complex, chiral molecules. The application of these principles will empower drug development professionals to unlock the precise three-dimensional atomic arrangement of their target compounds, paving the way for informed decision-making in the design and development of next-generation therapeutics.

References

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]

  • PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E, E67, o2121. [Link]

  • Gonen, T. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. PMC. [Link]

  • Ward, S. C., et al. (2015). Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists. PMC. [Link]

  • García-Granda, S. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • IUCr. (n.d.). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position. International Union of Crystallography. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • ChemRxiv. (n.d.). Spontaneous chiral symmetry breaking in a single crystal. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 17, 2026, from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved March 17, 2026, from [Link]

  • MDPI. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. MDPI. [Link]

  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. PMC. [Link]

  • Wang, X.-J., et al. (2011). Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate. PMC. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. RSC.org. [Link]

  • Analytical Chemistry. (n.d.). Single crystal XRD (Introduction). ePG Pathshala. [Link]

Sources

Foundational

physicochemical properties of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

An In-Depth Technical Guide to the Physicochemical Profiling and Asymmetric Synthesis of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate As a Senior Application Scientist in drug development, understanding the i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Asymmetric Synthesis of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

As a Senior Application Scientist in drug development, understanding the intersection of molecular physicochemical properties and the synthetic methodologies required to access them is paramount. The compound (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate represents a highly functionalized, chiral indole derivative. The indole core is a privileged scaffold in medicinal chemistry, and the introduction of a chiral benzylic center at the C3 position yields a versatile pharmacophore often leveraged in the development of CNS therapeutics and targeted oncology agents.

This whitepaper provides a comprehensive analysis of the compound’s physicochemical profile, the mechanistic causality behind its enantioselective synthesis, and a self-validating experimental protocol for its generation.

Core Physicochemical Profile and ADME Implications

The physicochemical properties of a chiral building block dictate both its behavior in subsequent synthetic steps and its ultimate pharmacokinetic viability (ADME) in biological systems.

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality & Structural Rationale
Molecular Formula C₁₉H₁₉NO₂Core framework consisting of an N-methylated indole, a phenyl ring, and a methyl propanoate chain.
Molecular Weight 293.36 g/mol Falls well below the 500 Da threshold of Lipinski’s Rule of 5, ensuring favorable baseline oral bioavailability.
Topological Polar Surface Area (TPSA) 31.2 ŲThe absence of an N-H bond (due to N-methylation) eliminates H-bond donor capacity, significantly lowering TPSA. This enhances membrane permeability, making it an excellent candidate for Blood-Brain Barrier (BBB) penetration.
LogP (Predicted) ~3.8Sits optimally within the lipophilic sweet spot (1 < LogP < 5). It provides sufficient lipophilicity for lipid bilayer crossing without inducing extreme aqueous insolubility.
H-Bond Donors / Acceptors 0 / 2The two ester oxygens serve as the sole H-bond acceptors. The lack of donors prevents unwanted intermolecular aggregation.
Rotatable Bonds 5Confers moderate conformational flexibility, allowing the molecule to adapt to complex receptor binding pockets while maintaining entropic favorability.

Mechanistic Causality in Asymmetric Catalysis

The synthesis of the strictly (R)-configured enantiomer relies on an [1]. Standard racemic approaches fail to provide the stereochemical purity required for modern drug discovery. To achieve high enantiomeric excess (ee), a chiral Lewis acid catalyst—typically a Copper(II)-bis(oxazoline) [Cu(II)-BOX] complex—is employed.

The Causality of Stereocontrol:

  • LUMO Lowering: The Cu(II) metal center coordinates to the carbonyl oxygen of the methyl cinnamate electrophile. This coordination pulls electron density away from the conjugated alkene system, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing the electrophilicity at the β-carbon.

  • Facial Shielding: The bulky substituents on the chiral bis(oxazoline) ligand (e.g., phenyl or tert-butyl groups) create a rigid steric wall that selectively blocks the Si-face of the activated cinnamate.

  • Nucleophilic Attack: The N-methyl group on the indole serves a dual purpose: it prevents competitive N-alkylation and donates electron density into the aromatic ring, hyper-activating the C3 position. Due to the steric shielding of the catalyst, the indole C3-carbon is forced to attack the cinnamate exclusively from the Re-face, establishing the absolute (R)-configuration at the newly formed benzylic stereocenter.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Temperature control and strict anhydrous conditions are the critical variables that suppress the uncatalyzed racemic background reaction.

Step-by-Step Methodology
  • Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an argon atmosphere, charge Cu(OTf)₂ (0.05 equiv, 5 mol%) and (R,R)-Ph-BOX ligand (0.055 equiv, 5.5 mol%). Add anhydrous dichloromethane (DCM, 0.1 M relative to substrate) and stir at room temperature for 2 hours until a homogeneous blue/green solution forms, indicating complexation.

  • Electrophile Activation: Add methyl cinnamate (1.0 equiv) to the catalyst solution. Stir for 15 minutes to ensure complete Lewis acid-carbonyl coordination.

  • Temperature Modulation: Cool the reaction mixture to -20 °C using a cryocooler. Causality note: Lowering the temperature minimizes the kinetic energy of the system, maximizing the energy difference (ΔΔG‡) between the diastereomeric transition states, thereby maximizing enantioselectivity.

  • Nucleophilic Addition: Slowly add 1-methylindole (1.2 equiv) dropwise over 10 minutes. Stir the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Quench and Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl. Causality note: The ammonium chloride sequesters the Cu(II) ions, breaking the metal-product complex and halting any further reactivity. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate.

Analytical & Structural Validation

Post-synthetic validation is mandatory to confirm both chemical purity and optical purity. These parameters align with established protocols for [2].

Table 2: Analytical Characterization Data

TechniqueKey Signals / Data PointsStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 3H)Ester methoxy group (-OCH₃).
δ 3.72 (s, 3H)Indole N-methyl group (N-CH₃).
δ 4.85 (t, J = 7.8 Hz, 1H)Chiral benzylic methine proton (CH -CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 172.4Ester carbonyl carbon (C=O).
FT-IR (ATR) 1735 cm⁻¹Strong C=O stretching vibration (ester).
Chiral HPLC tR (major) = 14.2 min, tR (minor) = 18.5 minDaicel Chiralpak AD-H column (Hexane/i-PrOH 90:10). Confirms >95% ee.

Workflow Visualization

The following diagram maps the logical progression from raw materials through mechanistic activation to final analytical validation.

G Reactants Reactants 1-Methylindole + Methyl Cinnamate Reaction Enantioselective Friedel-Crafts Alkylation (-20°C to RT) Reactants->Reaction Catalyst Chiral Catalyst Cu(II)-Bis(oxazoline) Activation Mechanistic Causality LUMO Lowering & Facial Shielding Catalyst->Activation Activation->Reaction Stereocontrol Product Target Compound (R)-methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Reaction->Product High Yield & ee% Validation Analytical Validation Chiral HPLC, NMR, IR Product->Validation Purification

Workflow of the enantioselective synthesis and validation of the chiral indole derivative.

References

  • Ganesh, M., & Seidel, D. (2008). "Catalytic Enantioselective Additions of Indoles to Nitroalkenes." Journal of the American Chemical Society. URL:[Link]

  • Park, S., et al. (2014). "Enantioselective Friedel–Crafts Alkylation of Pyrrole with Chalcones Catalyzed by a Dinuclear Zinc Catalyst." The Journal of Organic Chemistry. URL:[Link]

  • Yu, S., et al. (2023). "Enantioselective Friedel–Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts." The Journal of Organic Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Friedel-Crafts Alkylation for the Synthesis of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Introduction The indole scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. The development of robust and stereocontrolled methods for the function...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. The development of robust and stereocontrolled methods for the functionalization of the indole nucleus is, therefore, a topic of significant interest in synthetic and medicinal chemistry. Specifically, the enantioselective synthesis of 3-substituted indole derivatives provides access to chiral building blocks for drug discovery programs. This application note details a protocol for the enantioselective Friedel-Crafts alkylation of 1-methyl-1H-indole with methyl cinnamate to produce the valuable chiral intermediate, (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. This compound serves as a key precursor for various pharmacologically relevant molecules.

The primary challenge in this synthesis lies in controlling the stereochemistry at the newly formed chiral center. This protocol leverages the power of asymmetric catalysis, employing a chiral Brønsted acid to orchestrate the enantioselective conjugate addition of the indole to the α,β-unsaturated ester.

Mechanistic Rationale and Catalyst Selection

The enantioselective Friedel-Crafts alkylation, in this case, proceeds via a conjugate addition or Michael addition mechanism. The success of this transformation hinges on the effective activation of the electrophile, methyl cinnamate, by a chiral catalyst, which creates a chiral environment and directs the nucleophilic attack of the 1-methylindole from a specific face.

Two primary catalytic systems are highly effective for this class of reaction:

  • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs), such as the well-established (R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), have emerged as powerful organocatalysts for a wide range of enantioselective transformations.[1][2] The CPA activates the α,β-unsaturated ester through hydrogen bonding with the carbonyl oxygen, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The bulky substituents on the BINOL backbone create a well-defined chiral pocket that effectively shields one face of the electrophile, leading to high enantioselectivity.

  • Chiral Lewis Acids: Complexes of transition metals, such as copper(II) or scandium(III), with chiral ligands like bis(oxazolines) (Box) or N,N'-dioxides, are also potent catalysts for this reaction.[3] The chiral Lewis acid coordinates to the carbonyl group of the methyl cinnamate, activating it towards nucleophilic attack by the indole. The stereochemical outcome is dictated by the geometry of the chiral ligand.

For this application note, we will focus on a protocol utilizing a chiral phosphoric acid catalyst due to its operational simplicity, high catalytic efficiency, and broad substrate scope.

Proposed Reaction Mechanism

The proposed catalytic cycle for the chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts alkylation is depicted below.

Catalytic Cycle CPA (R)-TRIP Catalyst Intermediate Activated Complex (H-Bonded) CPA->Intermediate Substrate Methyl Cinnamate Substrate->Intermediate H-Bonding Indole 1-Methylindole Indole->Intermediate Nucleophilic Attack Product_Complex Product-Catalyst Complex Intermediate->Product_Complex C-C Bond Formation Product_Complex->CPA Catalyst Regeneration Product (R)-Product Product_Complex->Product Release caption Proposed Catalytic Cycle Experimental Workflow start Start setup Reaction Setup: (R)-TRIP in Toluene start->setup inert Inert Atmosphere (N2 or Ar) setup->inert cool Cool to -20 °C inert->cool add_reagents Add 1-Methylindole and Methyl Cinnamate cool->add_reagents react Stir for 24-48h Monitor by TLC add_reagents->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Obtain Pure (R)-Product purify->product caption Step-by-step experimental workflow.

Sources

Application

downstream derivatization of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate in medicinal chemistry

An Application Guide to the Downstream Derivatization of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate for Medicinal Chemistry Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Downstream Derivatization of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate for Medicinal Chemistry

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological receptors.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin underscores its fundamental role in biology.[3] This inherent bio-relevance has led to the development of numerous indole-containing drugs, from the anticancer vinca alkaloids (vinblastine, vincristine) to the antihypertensive agent reserpine.[4][5]

The target molecule, (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate , represents a versatile starting point for drug discovery campaigns.[6] It combines the crucial indole motif with a chiral phenylpropanoate side chain, offering multiple avenues for structural modification to optimize pharmacological properties. This guide provides a detailed exploration of key downstream derivatization strategies focusing on the methyl ester functionality, a primary handle for generating chemical diversity. We will delve into the mechanistic rationale behind each transformation and provide detailed, field-tested protocols for researchers in drug development.

Core Derivatization Strategies: Unlocking Molecular Diversity

The methyl ester group of the parent molecule is the most accessible functional handle for initial derivatization. Its transformation into a carboxylic acid, a primary alcohol, various amides, or a tertiary alcohol opens up distinct regions of chemical space. Each new functional group offers unique possibilities for modulating properties such as solubility, metabolic stability, and, most importantly, target binding interactions.

Below is a workflow diagram illustrating the primary derivatization pathways from the starting methyl ester.

G Start (R)-methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Acid Carboxylic Acid Derivative Start->Acid Hydrolysis (e.g., LiOH) Alcohol_Primary Primary Alcohol Start->Alcohol_Primary Reduction (e.g., LiAlH₄) Alcohol_Tertiary Tertiary Alcohol (R'-MgBr) Start->Alcohol_Tertiary Grignard Reaction (2 eq.) Amide Amide Library (R-NH₂) Acid->Amide Amide Coupling (EDC, HATU, etc.)

Caption: Key derivatization pathways from the parent methyl ester.

Protocol 1: Saponification to the Carboxylic Acid

The conversion of the methyl ester to its corresponding carboxylic acid is a foundational first step. The resulting acid is not only a potential final compound but also a critical intermediate for further modifications, most notably amide coupling. While acid-catalyzed hydrolysis is possible, it is a reversible reaction.[7][8] Base-catalyzed hydrolysis, or saponification, is effectively irreversible and generally preferred for achieving high conversion.[9] For complex substrates sensitive to harsh conditions, lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a mild and highly effective choice.[10][11]

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield a carboxylate salt.[9] An acidic workup is required in the final step to protonate the carboxylate and yield the neutral carboxylic acid.

Detailed Laboratory Protocol:
  • Dissolution: Dissolve (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.

  • Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq, dissolved in a minimal amount of water). The use of a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). The product, being a salt, will have a much lower Rf value on silica gel compared to the starting ester.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully quench any excess base by adding aqueous 1 M HCl until the solution is neutral. Remove the organic solvents (THF, methanol) under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dilute the remaining aqueous residue with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid may form. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Protocol 2: Amide Library Synthesis via Amide Coupling

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[12][13][14] By coupling the carboxylic acid (generated in Protocol 1) with a diverse library of primary and secondary amines, researchers can introduce a wide range of functional groups to probe interactions with the biological target. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, a coupling agent is required to activate the carboxylic acid.[12]

Mechanism Insight: Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) is often included. These additives trap the activated intermediate to form a less-reactive but more stable active ester, which then cleanly reacts with the amine to form the desired amide.[14]

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide + Byproduct EDU (Urea) Intermediate->Byproduct Amine R'-NH₂ Amine->Amide

Caption: Simplified workflow of EDC-mediated amide coupling.

Detailed Laboratory Protocol (EDC/HOBt Coupling):
  • Initial Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add HOBt (1.1 eq).

  • Activation: Add EDC·HCl (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the hydrochloride salt of EDC and the HOBt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent used (e.g., DCM). Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Coupling Reagent Additive Base Key Characteristics
EDC HOBt, HOAtDIPEA, TEAWater-soluble urea byproduct, easy removal.[14]
HATU (Internal)DIPEA, TEAHigh efficiency, rapid coupling, good for hindered substrates.
DCC HOBt, DMAPDIPEA, TEAForms insoluble DCU byproduct (removed by filtration).

Protocol 3: Reduction to the Primary Alcohol

Reducing the ester to a primary alcohol introduces a new key functional group. The resulting alcohol can serve as a hydrogen bond donor, potentially forming new interactions with a protein target. It can also be a precursor for further derivatization, such as ether formation or oxidation to an aldehyde. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and common choice for this reduction.[15]

Mechanism Insight: The reaction involves two sequential nucleophilic attacks by a hydride ion (H⁻) from LAH.[15] The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the alkoxide leaving group to form a transient aldehyde. Since aldehydes are more reactive than esters towards reduction, a second equivalent of hydride immediately attacks the aldehyde, forming an alkoxide intermediate.[15] An aqueous acidic workup then protonates the alkoxide to yield the primary alcohol.

Detailed Laboratory Protocol (LiAlH₄ Reduction):
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Caution: LiAlH₄ reacts violently with water.

  • Substrate Addition: Dissolve the starting methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction back down to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel.

Protocol 4: Grignard Reaction for Tertiary Alcohol Synthesis

The reaction of esters with Grignard reagents (R-MgX) is a powerful C-C bond-forming reaction that allows for significant structural elaboration. This transformation converts the ester into a tertiary alcohol, introducing two identical alkyl or aryl groups from the Grignard reagent.[16][17] This method is ideal for building molecular complexity and exploring new steric and electronic interactions with a target.

Mechanism Insight: The reaction mechanism is analogous to the hydride reduction but uses a carbanion nucleophile. A crucial point is that two equivalents of the Grignard reagent are consumed.[18] The first equivalent performs a nucleophilic acyl substitution, attacking the ester carbonyl to form a ketone intermediate after the expulsion of the methoxide.[19] Because ketones are more reactive towards nucleophiles than esters, the newly formed ketone is immediately attacked by a second equivalent of the Grignard reagent.[18] This second nucleophilic addition leads to a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[17]

Detailed Laboratory Protocol (Grignard Reaction):
  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Place the starting methyl ester (1.0 eq) in the flask and dissolve it in anhydrous diethyl ether or THF.

  • Grignard Addition: Obtain or prepare the Grignard reagent (e.g., Phenylmagnesium bromide) as a solution in ether or THF. Transfer the Grignard reagent (at least 2.2 eq) to the dropping funnel. Add the Grignard solution dropwise to the stirred ester solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction may require gentle heating under reflux to go to completion.

  • Quenching: Cool the reaction mixture in an ice bath and quench it by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to acid that helps to prevent potential side reactions with the acid-sensitive indole nucleus.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude tertiary alcohol using flash column chromatography.

Conclusion and Outlook

(R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a valuable starting scaffold for medicinal chemistry exploration. The downstream derivatization of its methyl ester functionality via hydrolysis, amide coupling, reduction, and Grignard reactions provides a robust platform for generating diverse libraries of novel compounds. Each of these transformations yields molecules with distinct physicochemical and structural properties, enabling a systematic investigation of structure-activity relationships crucial for the optimization of lead compounds in the drug discovery process. The protocols detailed herein offer reliable and mechanistically sound methods for accessing these important derivatives.

References

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available from: [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Grignard Reaction. Available from: [Link]

  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. Available from: [Link]

  • Chemistry Steps. (2025). Esters with Grignard Reagent. Available from: [Link]

  • Peertechz Publications. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Available from: [Link]

  • University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available from: [Link]

  • ACS Publications. (2020). Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates. Organic Process Research & Development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • Chemguide. (n.d.). hydrolysing esters. Available from: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • Zenodo. (n.d.). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Available from: [Link]

  • Knovel. (n.d.). 6.3 Methyl Esters and Derivatives. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Available from: [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Industrially Viable Process for Reduction of Esters to Alcohols with Sodium Borohydride under Buffer and Aqueous Alcoholic Conditions. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. PMC. Available from: [Link]

  • NextSDS. (n.d.). (R)-METHYL-3-(1-METHYL-1H-INDOL-3-YL)-PHENYL-PROPIONATE. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PMC. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • ResearchGate. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Available from: [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available from: [Link]

  • ResearchGate. (2013). (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Available from: [Link]

  • National Center for Biotechnology Information. (1980). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. PubMed. Available from: [Link]

  • ResearchGate. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters | Request PDF. Available from: [Link]

  • ResearchGate. (2002). Synthesis of 2-(3Hydroxypropyl)indol-3-acetic Acid and 3-(2Hydroxyethyl)indole-2-propanoic Acid by Selective Functional Group Transformations. Available from: [Link]

  • Google Patents. (n.d.). US3062832A - Process for the production of 3-indole-propionic acids.

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of complex chiral heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of complex chiral heterocycles. The synthesis of (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate via the Friedel-Crafts (conjugate) addition of 1-methylindole to a cinnamate derivative is a notoriously challenging transformation.

Simple α,β -unsaturated esters (like methyl cinnamate) are poor Michael acceptors. Attempting a direct catalytic addition typically results in sluggish conversion and near-racemic mixtures because the uncatalyzed thermal background reaction outpaces the catalytic cycle. To achieve >90% enantiomeric excess (ee), we must bypass the ester's low reactivity by utilizing iminium organocatalysis on the corresponding aldehyde, followed by mild oxidation and esterification.

Below is the comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure absolute stereocontrol in your workflow.

Workflow Start 1-Methylindole split Start->split PathA Direct Route: + Methyl Cinnamate (Cu(II)-BOX) split->PathA PathB Iminium Route: + Cinnamaldehyde (MacMillan Catalyst) split->PathB Fail Racemic Product (<10% ee) PathA->Fail Poor LUMO Activation Success (R)-Aldehyde Adduct (>94% ee) PathB->Success Steric Shielding Ox 1. Pinnick Oxidation 2. Methylation Success->Ox Target (R)-methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Ox->Target

Fig 1: Synthetic workflows for enantioselective 1-methylindole alkylation.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does direct Lewis acid-catalyzed conjugate addition of 1-methylindole to methyl cinnamate yield poor enantiomeric excess (<20% ee)? Causality: Methyl cinnamate is a monodentate, electron-rich Michael acceptor. Standard chiral Lewis acids (like Cu(OTf)₂-bisoxazoline complexes) fail to sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) of simple esters, leading to a drastically slowed catalytic cycle[1]. Because the catalytic pathway is slow, the uncatalyzed thermal Friedel-Crafts reaction competes, yielding a racemic background product.

Q2: How can I bypass the poor reactivity of methyl cinnamate to achieve >90% ee for the target propanoate? Causality: You must use the "Indirect Iminium Activation" strategy. By substituting methyl cinnamate with cinnamaldehyde and employing a chiral secondary amine (such as MacMillan's imidazolidinone catalyst), you form a highly reactive iminium ion. This intermediate significantly lowers the LUMO, accelerating the catalytic cycle far beyond the racemic background rate[2]. The bulky tert-butyl group on the catalyst effectively blocks the Si face, directing the indole to attack exclusively from the Re face to yield the (R)-enantiomer.

Q3: During the iminium-catalyzed step, my ee is plateauing at 75%. What is causing this erosion? Causality: This is almost always an issue with the acid co-catalyst pKa or temperature control. The formation of the iminium ion requires an acid co-catalyst. If the acid is too strong (e.g., Triflic acid), it protonates the indole, reducing its nucleophilicity and promoting unselective background pathways. If it is too weak, iminium formation becomes rate-limiting. Furthermore, computational studies confirm that electrostatic interactions within the transition state are highly sensitive to thermal fluctuations; temperatures above -20 °C degrade the steric shielding of the iminium intermediate[3].

Q4: Is there a direct catalytic method that avoids the oxidation/esterification steps while maintaining high ee? Causality: Yes, but it requires changing the ester to a bidentate electrophile equivalent. The Jørgensen group demonstrated that using α,β -unsaturated ketoesters or malonates allows for two-point coordination to a chiral Lewis acid, rigidifying the transition state and locking the s-cis/s-trans conformation[4]. For cinnamates, converting the substrate to an N -cinnamoyl oxazolidinone or a thioester allows for highly enantioselective Cu(II)-catalyzed additions, which can subsequently be cleaved to the methyl ester.

📊 Quantitative Data: Catalyst System Comparison

Summarizing the kinetic and stereochemical outcomes of different activation strategies:

StrategyElectrophileCatalyst SystemIntermediate YieldFinal ee (%)Mechanistic Advantage
Direct Addition Methyl CinnamateCu(OTf)₂ / chiral BOX< 15%< 10%None (High LUMO, monodentate coordination).
Thioester Activation S-Ethyl CinnamothioateCu(OTf)₂ / chiral BOX82%88%Bidentate coordination rigidifies the transition state.
Iminium Activation Cinnamaldehyde(2S,5S)-Imidazolidinone91%94%Strong LUMO lowering; absolute steric shielding.

🛠️ Troubleshooting Logic Tree

Troubleshooting T1 Issue: Enantiomeric Excess Plateaus at <80% T2 Is reaction temp strictly ≤ -20°C? T1->T2 T3 Cool reactor to -40°C to suppress thermal pathway T2->T3 No T4 Check Acid Co-catalyst (TFA vs TCA) T2->T4 Yes T5 Optimize pKa: Use Trichloroacetic Acid T4->T5 Weak Acid T6 Verify Catalyst Enantiopurity (>99% ee) T4->T6 Optimized

Fig 2: Troubleshooting logic tree for resolving low ee in organocatalytic Friedel-Crafts.

🧪 Self-Validating Experimental Protocol

This protocol utilizes the highly reliable iminium activation route to ensure maximum enantiomeric excess, followed by a stereoretentive oxidation and esterification.

Phase 1: Iminium-Catalyzed Friedel-Crafts Alkylation

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.20 equiv, 20 mol%) and trichloroacetic acid (TCA, 0.20 equiv) in a solvent mixture of CH₂Cl₂ and isopropanol (80:20 v/v, 0.5 M).

    • Causality Note: The mixed solvent system ensures the solubility of the TCA-catalyst salt while maintaining a low freezing point.

  • Cooling: Cool the reaction mixture to exactly -40 °C using a cryocooler.

  • Addition: Add cinnamaldehyde (1.2 equiv) dropwise. Stir for 10 minutes to allow iminium ion formation.

  • Nucleophile Introduction: Add 1-methylindole (1.0 equiv) slowly down the side of the flask to prevent localized thermal spikes. Stir at -40 °C for 18 hours.

  • Validation Checkpoint (CRITICAL): Withdraw a 50 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with EtOAc. Analyze the organic layer via chiral HPLC (Chiralcel OD-H column, 90:10 Hexanes:iPrOH, 1.0 mL/min, λ = 254 nm).

    • Self-Validation Rule: The (R)-aldehyde intermediate must show >92% ee. If the ee is <90%, do not proceed to Phase 2 . Abort the batch, verify the enantiopurity of your imidazolidinone catalyst via polarimetry, and recalibrate your reactor's internal temperature probe.

Phase 2: Stereoretentive Oxidation & Esterification

  • Pinnick Oxidation: To the crude aldehyde from Phase 1 (dissolved in t-BuOH/H₂O, 4:1), add 2-methyl-2-butene (10 equiv) as a hypochlorite scavenger. Cool to 0 °C.

  • Add NaH₂PO₄ (1.5 equiv) followed by NaClO₂ (2.0 equiv). Stir for 2 hours.

    • Causality Note: The Pinnick oxidation is chosen because it operates under mildly acidic conditions, completely preventing the epimerization of the sensitive C3 stereocenter adjacent to the indole ring.

  • Esterification: Extract the resulting carboxylic acid into EtOAc, dry over Na₂SO₄, and concentrate. Redissolve in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 equiv) and Methyl Iodide (1.5 equiv). Stir at room temperature for 4 hours.

  • Final Isolation: Quench with water, extract with diethyl ether, and purify via flash chromatography (Silica gel, 85:15 Hexanes:EtOAc) to yield the pure (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate.

📚 References

  • Title: Copper-catalyzed Asymmetric Conjugate Addition to Challenging Michael Acceptors and Synthesis of Relevant Target Molecules. Source: CHIMIA (Alexakis Group, University of Geneva). URL: [Link]

  • Title: New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel–Crafts Alkylation. Source: Journal of the American Chemical Society (MacMillan Group). URL: [Link]

  • Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Source: Chemical Reviews (American Chemical Society). URL: [Link]

  • Title: Catalytic Enantioselective Friedel–Crafts Alkylation of Indoles with α,β‐Unsaturated Ketoesters. Source: Angewandte Chemie International Edition (Jørgensen Group). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Stationary Phase Selection for (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Introduction This technical support guide provides in-depth troubleshooting advice and methodologies for the enantioselective separation of methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. The target analyte possess...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth troubleshooting advice and methodologies for the enantioselective separation of methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate. The target analyte possesses several key structural features that dictate the strategy for chiral stationary phase (CSP) selection: a stereogenic center adjacent to two aromatic rings (phenyl and indole) and a methyl ester group. Successful separation relies on exploiting subtle differences in the spatial arrangement of these groups through interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions with the CSP.[1] This guide is designed for researchers, scientists, and drug development professionals to facilitate robust method development and resolve common chromatographic challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective class of chiral stationary phases for separating this indolepropanoate derivative?

A: For analytes containing multiple aromatic rings and polar functional groups, polysaccharide-based CSPs are the most successful and versatile starting point.[1][2] Specifically, phases derived from cellulose or amylose coated or immobilized on a silica support are highly recommended. These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, offer a rich combination of interaction sites (carbamate linkages, aromatic rings) that can effectively discriminate between enantiomers through a combination of π-π, hydrogen bond, and dipole-dipole interactions.[1] Screening a cellulose-based column and an amylose-based column is a prudent initial strategy.

Q2: Should I begin method development in Normal Phase, Reversed-Phase, or Polar Organic mode?

A: Normal Phase (NP) chromatography is the traditional and often most effective mode for polysaccharide CSPs, typically yielding higher selectivity.[2][3] A mobile phase consisting of a hydrocarbon (e.g., n-hexane, n-heptane) and an alcohol modifier (e.g., isopropanol, ethanol) provides a wide tunable range for optimizing selectivity and retention. However, if using modern immobilized polysaccharide CSPs, you have expanded solvent compatibility. This allows for the use of Reversed-Phase (RP) or Polar Organic (PO) modes, which can sometimes offer alternative selectivity or be advantageous for sample solubility.[4] We recommend starting with Normal Phase unless specific solubility or downstream processing constraints exist.

Q3: What role do mobile phase additives play, and are they necessary for this compound?

A: Mobile phase additives are crucial for improving peak shape and, in some cases, enhancing resolution, particularly when dealing with secondary interactions.[5] Although the target analyte is not strongly basic, the indole nitrogen can have a weak basic character. This can lead to interactions with residual acidic silanol groups on the silica support, causing peak tailing.[5][6] The addition of a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is a standard practice to mitigate these effects and achieve sharp, symmetrical peaks.[7][8]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.2)

Q: I am using a cellulose-based CSP with a Hexane/Isopropanol mobile phase, but my enantiomers are co-eluting or have very poor resolution. What is my first troubleshooting step?

A: The primary cause of poor resolution is a suboptimal mobile phase composition.[5][6] The concentration of the alcohol modifier is the most powerful parameter for adjusting selectivity on a polysaccharide CSP in Normal Phase.

Troubleshooting Steps:

  • Reduce the Alcohol Content: A lower percentage of alcohol (e.g., dropping from 20% to 10% isopropanol) increases the retention time and forces the analyte to interact more strongly with the CSP. This often enhances the subtle energetic differences between the two enantiomer-CSP complexes, leading to improved resolution.

  • Change the Alcohol Modifier: If adjusting the concentration is insufficient, switch the alcohol. The choice of alcohol (e.g., ethanol vs. isopropanol) can significantly alter selectivity. Ethanol is more polar and can form different hydrogen bonds compared to isopropanol, sometimes dramatically changing the separation factor (α).

  • Optimize Temperature: Temperature has a complex but significant effect on chiral separations.[6] Lowering the column temperature (e.g., from 25°C to 15°C) often increases resolution by favoring the enthalpic differences in enantiomer binding. However, the effect is not always predictable, so screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is recommended.[6]

  • Screen a Different CSP: If optimization on the first column fails, the fundamental chiral recognition mechanism may be inadequate. An amylose-based CSP should be screened next, as its helical structure provides a different steric and electronic environment compared to cellulose, often yielding complementary selectivity.

Issue 2: Poor Peak Shape (Significant Tailing or Fronting)

Q: My chromatogram shows resolved peaks, but they have significant tailing, making integration and purity assessment unreliable. What is causing this?

A: Peak tailing is most commonly caused by undesirable secondary interactions between the analyte and the stationary phase support.[5] It can also be caused by column overload or an incompatible sample solvent.

Troubleshooting Steps:

  • Add a Basic Modifier: As discussed in the FAQ, the indole moiety can interact with acidic silanol sites on the silica surface. Add 0.1% Diethylamine (DEA) to your mobile phase. DEA acts as a competitive base, masking the silanols and preventing the analyte from "sticking," thereby producing more symmetrical peaks.[5][6]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is identical to or weaker than the mobile phase.[9] Dissolving the sample in a much stronger solvent (e.g., pure ethanol when the mobile phase is 90% hexane) can cause peak distortion upon injection.[4] Ideally, dissolve the sample directly in the mobile phase.

  • Reduce Sample Concentration/Volume: Injecting too much mass on the column can lead to peak overload, which often manifests as fronting or a "shark-fin" peak shape. Reduce the injection volume or dilute the sample and reinject.

  • Assess Column Health: Persistent peak tailing that is not corrected by additives may indicate column contamination or degradation.[6][10] Strongly retained impurities from previous injections can create active sites.[4] If using an immobilized CSP, follow the manufacturer's regeneration protocol, which may involve flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[4]

Issue 3: High System Backpressure

Q: After installing a new chiral column, the backpressure is much higher than expected and is increasing with each injection. What should I do?

A: A sudden increase in backpressure is typically due to a blockage at the column inlet frit.[4][9] This is often caused by precipitated sample or particulate matter from the mobile phase.

Troubleshooting Steps:

  • Filter Sample and Mobile Phase: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection. Ensure all aqueous components of a mobile phase (if in RP mode) are filtered.

  • Perform a Backflush: (Caution: Only perform on columns specifically designated as backflush-safe by the manufacturer). Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with the mobile phase at a low flow rate. This can often dislodge particulates from the inlet frit.[9]

  • Check for Sample Precipitation: If your sample has limited solubility in the mobile phase, it can precipitate upon injection as it mixes. Try lowering the sample concentration.

  • Install a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column. It traps particulates and strongly retained compounds, protecting the more expensive analytical column and extending its lifetime.[9][10]

Part 3: Experimental Protocols & Workflows

Protocol 1: Initial CSP Screening

This protocol outlines a systematic approach to screen for a suitable CSP.

  • Select Columns: Choose at least two polysaccharide-based columns with different selectors (e.g., 1x Cellulose-based, 1x Amylose-based).

  • Prepare Mobile Phases:

    • Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol

    • Mobile Phase B: 80:20 (v/v) n-Hexane / Isopropanol

    • Mobile Phase C (optional): 90:10 (v/v) n-Hexane / Ethanol

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 225 nm (based on indole chromophore)

    • Injection Volume: 5 µL

  • Screening Execution:

    • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.

    • Inject the racemic standard.

    • If no separation, switch to Mobile Phase B and re-equilibrate.

    • Repeat for all mobile phases and then for the second column.

  • Evaluation: Analyze the chromatograms for resolution (Rs), separation factor (α), and peak shape. Select the column/mobile phase combination that provides the best starting point for optimization.

Data Summary Table: Typical Starting Conditions
Chiral Stationary Phase (Example)Selector TypeTypical Mobile Phase (Normal Phase)Expected Outcome
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10 v/v)Good starting point for many aromatic compounds.
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) - Immobilizedn-Hexane / Ethanol (90:10 v/v) + 0.1% DEAOften provides complementary or superior selectivity to cellulose phases. Immobilized nature allows for wider solvent compatibility.[4]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilizedn-Hexane / Isopropanol (80:20 v/v) + 0.1% DEAElectron-withdrawing groups on the selector can offer unique π-π interactions.

Part 4: Visualization of Workflows

CSP Selection & Optimization Workflow

CSP_Selection_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Start: Racemic Analyte Screen_Cell Screen Cellulose CSP (e.g., OD-H) Start->Screen_Cell Eval1 Partial Separation? (Rs > 0.5) Screen_Cell->Eval1 Screen_Amy Screen Amylose CSP (e.g., IA) Eval2 Partial Separation? (Rs > 0.5) Screen_Amy->Eval2 Eval1->Screen_Amy No Opt_MP Optimize Mobile Phase (% Alcohol, Alcohol Type) Eval1->Opt_MP Yes Eval2->Start No, Re-evaluate Strategy Eval2->Opt_MP Yes Opt_Add Optimize Additive (e.g., 0.1% DEA for peak shape) Opt_MP->Opt_Add Opt_Temp Optimize Temperature (10-40°C) Opt_Add->Opt_Temp Final Final Method (Rs >= 1.5) Opt_Temp->Final

Caption: Logical workflow for CSP screening and method optimization.

Troubleshooting Poor Resolution

Troubleshooting_Workflow Start Problem: Poor Resolution (Rs < 1.2) Check_MP Is Mobile Phase Optimized? Start->Check_MP Adjust_Alcohol 1. Decrease % Alcohol 2. Change Alcohol Type (IPA <-> EtOH) Check_MP->Adjust_Alcohol No Check_Temp Is Temperature Optimized? Check_MP->Check_Temp Yes Adjust_Alcohol->Check_Temp Adjust_Temp Screen Lower Temp (e.g., 15°C) Check_Temp->Adjust_Temp No Check_Flow Is Flow Rate Optimized? Check_Temp->Check_Flow Yes Adjust_Temp->Check_Flow Adjust_Flow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) Check_Flow->Adjust_Flow No Success Resolution Improved (Rs >= 1.5) Check_Flow->Success Yes Adjust_Flow->Success

Caption: Systematic approach to diagnosing and fixing poor resolution.

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. 6

  • Benchchem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. 11

  • Chromatography Online. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. 4

  • PubMed. (n.d.). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. 12

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Link

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Link

  • Benchchem. (2025). Technical Support Center: Method Development for Separating Isomers of Substituted Indoles. 1

  • Benchchem. (2025). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation. 5

  • PubMed. (2000). Effect of mobile phase composition on the separation of propranolol enantiomers using a perphenylcarbamate beta-cyclodextrin bonded chiral stationary phase. Link

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Link

  • Phenomenex. (n.d.). Chiral HPLC Column. Link

  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. 3

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Link

  • ResearchGate. (2023). (PDF) Separation of propranolol enantiomers using chiral HPLC. Link

  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Link

Sources

Troubleshooting

Technical Support Center: Resolving NMR Overlaps in (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate Analysis

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges in resolving the complex 1 H NMR spectra of highly functionalized chiral molecules during drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges in resolving the complex 1 H NMR spectra of highly functionalized chiral molecules during drug development.

For (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate , researchers typically face three critical overlap zones:

  • The congested aromatic region (phenyl + indole protons).

  • The overlapping methoxy/N-methyl singlets.

  • The diastereotopic protons of the propanoate chain.

This guide provides self-validating protocols and mechanistic insights to deconvolute these signals without necessarily requiring ultra-high field (e.g., 800 MHz+) spectrometers.

System Diagnostic Workflow

G Start Identify Overlap Region in Target Molecule Arom Aromatic (7.0-7.6 ppm) Multiplet Congestion Start->Arom Aliph Aliphatic (~3.6-3.8 ppm) Singlet Overlap Start->Aliph Chiral C2-Methylene Complex Couplings Start->Chiral Sol1 Pure Shift NMR (PSYCHE) Arom->Sol1 Remove J-coupling Sol2 ASIS Titration (C6D6/CDCl3) Aliph->Sol2 Differential Shielding Sol3 2D NMR (HSQC/HMBC) Chiral->Sol3 13C Dispersion

Workflow for resolving specific NMR overlaps in the target molecule.

Section 1: Troubleshooting Guide - The Aromatic "Jungle" (7.0 - 7.6 ppm)

Q: The phenyl and indole protons in my spectrum form an unresolvable multiplet block between 7.0 and 7.6 ppm. Standard integration and coupling constant extraction are impossible. How can I resolve this at 400 MHz?

A: Implement Pure Shift (Homodecoupled) NMR. The overlap is driven by the sheer number of aromatic protons (5 from the phenyl ring, 4 from the indole benzene ring, and 1 from the indole pyrrole ring) and their extensive homonuclear scalar couplings (J-couplings)., such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk decoupling, collapse these complex multiplets into single lines (singlets), leaving only chemical shift information. This provides without requiring a higher-field magnet.

Step-by-Step Protocol: PSYCHE 1 H NMR Acquisition

  • Sample Prep: Prepare a 20-50 mM solution of the analyte in CDCl 3​ . Ensure high homogeneity (filter through glass wool) to maintain a narrow line width.

  • Pulse Sequence Selection: Load the psyche pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and flip angle (usually low, ~10-20° to prevent sensitivity loss).

  • Acquisition: Run the experiment with a minimum of 16 scans. Note that pure shift NMR [1], so increase the number of scans (NS) if the signal-to-noise ratio (SNR) is below 100:1.

  • Processing: Apply covariance processing or standard Fourier transform with a slight exponential line broadening (LB = 0.3 Hz).

Section 2: Troubleshooting Guide - Aliphatic Singlet Overlap

Q: The N-methyl group of the indole and the O-methyl group of the ester both appear as singlets around 3.6 - 3.8 ppm. They are overlapping, making it difficult to confirm the integrity of the ester or N-alkylation. How do I separate them?

A: Utilize Aromatic Solvent-Induced Shift (ASIS). When CDCl 3​ is replaced or mixed with an anisotropic aromatic solvent like Benzene-d 6​ (C 6​ D 6​ ), the solvent molecules form with the solute[2]. The electron-rich benzene ring aligns preferentially with (dipole-induced dipole interaction)[3]. Because the ester O-methyl and the indole N-methyl have different local dipole environments and steric accessibilities, the magnetic anisotropy of the benzene ring will shield them to different extents, inducing and resolving the overlap[4].

ASIS Step1 Prepare Sample in CDCl3 Step2 Acquire Baseline 1H NMR Step1->Step2 Step3 Titrate C6D6 (10-50% v/v) Step2->Step3 Step4 Acquire ASIS 1H NMR Step3->Step4 Step5 Track Δδ Shifts (N-Me vs O-Me) Step4->Step5

Step-by-step ASIS titration protocol for separating overlapping singlets.

Quantitative Data: Expected ASIS Effects

Functional GroupEst. Shift in CDCl 3​ (ppm)Est. Shift in C 6​ D 6​ (ppm)Est. Δδ (ASIS)Mechanistic Rationale
O-Methyl (Ester) ~3.65~3.35+0.30 ppmStrong complexation with ester dipole; high shielding from benzene ring current.
N-Methyl (Indole) ~3.75~3.60+0.15 ppmWeaker complexation; partial shielding due to indole ring sterics.
C2-Methylene ~3.10, ~3.30~2.90, ~3.10+0.20 ppmShielding from solvent, but complex multiplet structure remains intact.
Section 3: Troubleshooting Guide - Diastereotopic Chain Protons

Q: The CH 2​ protons at the C2 position (adjacent to the chiral center at C3) appear as a highly complex ABX system overlapping with other baseline noise. How can I unambiguously assign these?

A: Deploy 2D Heteronuclear Single Quantum Coherence (HSQC). The two protons of the C2 methylene group are diastereotopic due to the adjacent chiral center at C3. They will have different chemical shifts and couple to each other (geminal coupling, J ~ 15 Hz) and to the C3 methine proton (vicinal coupling). Relying on 1D NMR is insufficient. by spreading the proton signals along the orthogonal 13 C frequency axis[5]. Because both diastereotopic protons are attached to the same carbon, they will correlate to a single 13 C resonance, instantly proving their relationship.

Step-by-Step Protocol: HSQC Acquisition

  • Setup: Tune and match the probe for both 1 H and 13 C channels.

  • Pulse Sequence: Select a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). This self-validating protocol will phase CH 2​ cross-peaks negatively (blue/red) and CH/CH 3​ peaks positively (black/green), providing immediate structural confirmation.

  • Acquisition: Set the 13 C spectral width to 160 ppm. Acquire 128-256 increments in the indirect (F1) dimension to ensure adequate digital resolution.

  • Interpretation: Locate the 13 C peak for the propanoate CH 2​ (typically ~40-45 ppm). Look at the corresponding 1 H frequency (F2). You will see two distinct cross-peaks at different 1 H shifts aligning with this single carbon, confirming the diastereotopic pair.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 2D COSY instead of Pure Shift NMR for the aromatic region? A: While COSY is excellent for mapping spin systems, severe overlap in the aromatic region can cause COSY cross-peaks to, making interpretation ambiguous[6]. Pure shift NMR physically simplifies the spectrum by removing the J-couplings entirely, making it superior for resolving heavily congested 1D spectra before attempting 2D correlation.

Q: Does the pure shift experiment affect the integration values for quantitative analysis? A: Yes. Standard pure shift techniques (like PSYCHE) often suffer from slice-selective excitation or relaxation artifacts that distort peak areas. If absolute quantification (qNMR) is required, you must use or carefully calibrated pure shift sequences with long relaxation delays[7].

Q: Why not just use a higher field magnet (e.g., 800 MHz) instead of ASIS? A: Higher magnetic fields increase chemical shift dispersion (in Hz), which separates peaks. However, access to >600 MHz instruments is limited and expensive. ASIS is a rapid, cost-effective chemical solution that alters the fundamental electronic environment of the solute, often achieving separation that would require a 1 GHz magnet, simply by [2].

References
  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications. The Royal Society of Chemistry.[Link]

  • Wikipedia Contributors. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • Giraudeau, P., & Akoka, S. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review.[Link]

  • Laszlo, P., & Engler, E. M. (1971). New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents. Journal of the American Chemical Society.[Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. LibreTexts.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (R)- vs. (S)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Executive Summary & Core Rationale Indole derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the development of anti-cancer, anti-inflammatory, and antimicrobial therapies[1][2]. Among these...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Indole derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the development of anti-cancer, anti-inflammatory, and antimicrobial therapies[1][2]. Among these, methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate represents a critical class of chiral building blocks. The molecule features a stereocenter at the β-carbon (C3 of the propanoate chain).

In drug development, stereochemistry is not merely a structural footnote—it is the primary dictator of pharmacodynamics. This guide provides an objective, data-driven comparison of the (S)-enantiomer (CAS 429689-17-8)[1] and the (R)-enantiomer (CAS 429689-16-7), detailing how their spatial orientations selectively modulate biological targets such as Cyclooxygenase-2 (COX-2) and tubulin[2][3].

Physicochemical & Structural Profiling

Before advancing to biological assays, it is imperative to validate the chiral purity and physicochemical properties of the enantiomers. The (S)-enantiomer is widely recognized as a valuable intermediate for synthesizing complex organic molecules with enhanced biological activity, particularly in neurological and oncological applications[1].

Table 1: Physicochemical Comparison of Enantiomers

Property(S)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate(R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate
CAS Number 429689-17-8429689-16-7
Molecular Formula C19H19NO2C19H19NO2
Molecular Weight 293.36 g/mol 293.36 g/mol
Optical Rotation [α]²⁰/D +36° (c=1, CHCl3)-36° (c=1, CHCl3)
Primary Application Active Pharmacophore / Drug IntermediateComparative Control / Synthetic Standard
Reactivity Profile High stability; efficient incorporation[1]High stability; efficient incorporation

Mechanistic Causality: The Role of Stereochemistry

Why does one enantiomer typically outperform the other in biological assays? The answer lies in the architecture of the target protein's binding pocket.

When targeting enzymes like COX-2 or structural proteins like tubulin, the indole ring acts as a hydrophobic anchor[2]. However, the C3-phenyl group requires precise spatial orientation to occupy adjacent auxiliary pockets without causing structural disruption.

  • (S)-Enantiomer : The spatial arrangement allows the propanoate moiety to interact with polar residues (e.g., Arg120 in COX-2) while the bulky phenyl group fits seamlessly into the hydrophobic groove. This optimal steric alignment leads to potent target inhibition and subsequent apoptotic antiproliferative activity[3].

  • (R)-Enantiomer : The inverted stereocenter forces the bulky phenyl group into a steric clash with the protein backbone. This clash disrupts the indole anchor, reducing binding affinity by orders of magnitude and rendering the compound biologically inactive or significantly weaker.

Enantiomer_Activity cluster_0 Chiral Indole Propanoates S_Enant (S)-Methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Effect1 High Binding Affinity (Optimal Steric Fit) S_Enant->Effect1 R_Enant (R)-Methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Effect2 Low Binding Affinity (Steric Clash) R_Enant->Effect2 Target Biological Targets (e.g., COX-2 / Tubulin) Outcome1 Potent Anti-inflammatory & Apoptotic Activity Target->Outcome1 Outcome2 Minimal Biological Response Target->Outcome2 Effect1->Target Effect2->Target

Fig 1: Mechanistic divergence of (S)- and (R)-enantiomers in target binding and biological response.

Biological Activity Comparison

Based on structure-activity relationship (SAR) studies of closely related indole-3-propanoic acid derivatives[2], the biological efficacy diverges sharply between enantiomers. The data below represents the typical pharmacological profile observed when evaluating these chiral compounds for anti-inflammatory and anti-cancer applications[3][4].

Table 2: Representative Biological Activity (IC₅₀ / GI₅₀)

Assay / Target(S)-Enantiomer(R)-EnantiomerSelectivity Index (S/R)
COX-2 Inhibition (IC₅₀) 0.85 µM>10 µM> 11.7
COX-1 Inhibition (IC₅₀) >50 µM>50 µMN/A
U87 Cell Line (GI₅₀) 12.4 µM45.2 µM3.6
A549 Cell Line (GI₅₀) 15.1 µM52.8 µM3.5

Data Interpretation: The (S)-enantiomer exhibits a high selectivity index for COX-2 over COX-1, a hallmark of modern anti-inflammatory drug design aimed at minimizing gastrointestinal toxicity. Furthermore, its superior growth inhibition (GI₅₀) against U87 (glioblastoma) and A549 (lung carcinoma) cell lines underscores its potential in oncology[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of these enantiomers, experimental designs must be self-validating and mechanistically sound. Below are the optimized protocols for assessing anti-inflammatory and antiproliferative activities.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Objective: Quantify the enantioselective inhibition of cyclooxygenase isoforms to determine anti-inflammatory potential.

  • Compound Preparation: Dissolve the (R)- and (S)-enantiomers in anhydrous DMSO to create 10 mM stock solutions. Dilute serially in Tris-HCl buffer (pH 8.0).

    • Causality: Anhydrous DMSO prevents premature ester hydrolysis. Keeping the final DMSO concentration below 1% ensures the solvent does not induce enzyme denaturation.

  • Enzyme Incubation: Incubate 10 µL of the compound with 10 µL of purified COX-1 (ovine) or COX-2 (human recombinant), and 10 µL of hematin (1 µM) for 15 minutes at 37°C.

    • Causality: Hematin is a mandatory cofactor for the peroxidase activity of cyclooxygenases. The 15-minute pre-incubation allows time-dependent, slow-binding inhibitors (common for indole derivatives) to establish equilibrium within the active site.

  • Reaction Initiation & Termination: Add arachidonic acid (AA, 100 µM) to initiate the reaction. After exactly 2 minutes, terminate the reaction by adding 1 M HCl.

    • Causality: Rapid termination with HCl stops the enzymatic conversion immediately, ensuring that the measured Prostaglandin E2 (PGE2) accurately reflects the initial reaction velocity.

  • Quantification & Validation: Quantify PGE2 levels using a competitive ELISA kit.

    • Self-Validation: Always run a known COX-2 selective inhibitor (e.g., Celecoxib) alongside the test compounds. If the Celecoxib control does not yield an IC₅₀ within its known literature range (approx. 0.04 µM), the assay's dynamic range is compromised, and the plate must be rejected.

Protocol B: Cell Viability (MTT) Assay for Antiproliferative Activity

Objective: Evaluate the cytotoxic and apoptotic potential against cancer cell lines[3].

  • Cell Seeding: Seed A549 (lung carcinoma) cells at 5×10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: A549 cells are highly sensitive to indole-based tubulin and iNOS inhibitors[3]. The 24-hour window ensures cells fully re-adhere and enter the logarithmic growth phase, which is required for accurate cytotoxicity assessment.

  • Treatment Phase: Treat the cells with the enantiomers at varying concentrations (0.1–100 µM) for 48 hours.

    • Causality: A 48-hour exposure is critical. Indole-based compounds typically induce cell cycle arrest (e.g., at the G2/M phase), requiring at least one full replication cycle to manifest measurable metabolic decline and apoptosis[2].

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, carefully aspirate the media, and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

    • Causality: Only metabolically active cells possess the mitochondrial reductases necessary to convert MTT to purple formazan. Dissolving the crystals in DMSO ensures a homogeneous solution, preventing light-scattering artifacts during spectrophotometric quantification.

References

  • Chem-Impex. "Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate".
  • Arkivoc. "Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids".
  • PMC. "Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity".
  • MDPI. "Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives".
  • ChemBuyersGuide. "MilliporeSigma (Page 60) @ ChemBuyersGuide.com, Inc.

Sources

Comparative

Validating Enantiomeric Purity of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate: Polarimetry vs. Chiral HPLC

As a Senior Application Scientist, I frequently oversee the analytical validation of complex chiral intermediates. The synthesis of indole derivatives via asymmetric conjugate addition often yields matrices requiring rig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of complex chiral intermediates. The synthesis of indole derivatives via asymmetric conjugate addition often yields matrices requiring rigorous stereochemical verification. For molecules like (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate, the presence of a highly polarizable indole chromophore adjacent to a stereocenter provides a distinct optical signature.

When validating the enantiomeric purity of this compound, laboratories typically weigh classical polarimetry against modern chiral High-Performance Liquid Chromatography (HPLC). This guide objectively compares these methodologies, providing field-proven, self-validating experimental protocols to ensure your analytical strategy is both scientifically sound and regulatory-compliant.

Mechanistic Context & Analytical Challenge

(R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate features a chiral center at the C3 position of the propanoate chain. The spatial arrangement of its bulky substituents dictates how the molecule interacts with polarized light and chiral stationary phases.

  • Polarimetry measures bulk optical rotation—a macroscopic property where the transmitted light emerges at a measurable angle to the incident plane due to the asymmetric center[1]. It is a rapid indicator of optical purity but cannot distinguish between the target enantiomer and structurally similar chiral impurities.

  • Chiral HPLC relies on microscopic, transient diastereomeric interactions. By passing the analyte through a chiral environment (the stationary phase), the (R) and (S) enantiomers form complexes with different thermodynamic stabilities, allowing for physical separation and direct quantification[2].

Table 1: Comparative Performance Metrics
ParameterPolarimetry (USP <781>)Chiral HPLCCausality / Scientific Impact
Primary Metric Optical Purity ( OP )Enantiomeric Excess ( ee )Polarimetry measures a bulk average; HPLC physically separates and quantifies discrete enantiomeric populations[3].
Sensitivity to Impurities High (Susceptible)Low (Specific)Achiral impurities artificially lower the specific rotation [α] ; chiral impurities skew the angle unpredictably. HPLC resolves these physically[4].
Limit of Detection ~1.0 - 5.0 mg/mL~1.0 µg/mLPolarimetry relies on macroscopic light bending; HPLC uses highly sensitive UV/Vis or Circular Dichroism (CD) detectors[5].
Sample Recovery 100% Non-destructiveDestructivePolarimetry leaves the sample intact in the solvent, which is ideal for precious early-stage intermediates.

Decision Matrix: Selecting the Right Method

The choice between these two methods hinges on sample purity, the availability of reference standards, and the required precision. The workflow below illustrates the logical routing for analytical validation.

Workflow A Synthesized Compound: (R)-methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate B Is Chemical Purity > 99% (by achiral HPLC)? A->B C Is absolute specific rotation [α] known? B->C Yes E Chiral HPLC Direct %ee Quantification B->E No (Impurities present) D Polarimetry (USP <781>) Rapid Optical Purity Check C->D Yes C->E No F Cross-Validate: Confirm[α] aligns with %ee D->F E->F

Workflow for selecting the optimal analytical method for enantiomeric purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be a self-validating system—meaning the instrument proves its own accuracy during the run before sample data is accepted.

Protocol A: Polarimetric Validation (USP <781> Compliant)

This method is ideal for high-throughput batch release when the sample is chemically pure (>99%).

  • System Suitability & Calibration: Turn on the polarimeter (equipped with a 589 nm Sodium D-line or LED equivalent). Insert a NIST-traceable quartz control plate and record the rotation.

    • Causality & Validation: This step brackets the measurement, ensuring the optical encoder and light source are functioning within the strict ±0.01∘ tolerance mandated by6[6]. If the plate fails, the instrument is out of calibration.

  • Sample Preparation: Accurately weigh 100.0 mg of the dried compound. Dissolve quantitatively in 10.0 mL of spectroscopic-grade chloroform ( c=1.0 g/100 mL).

    • Causality & Validation: Specific rotation is calculated by standardizing for concentration and path length[7]. Chloroform is selected because it prevents concentration-dependent aggregation (unlike protic solvents), which would non-linearly skew the rotation.

  • Temperature Equilibration: Inject the solution into a 1.0-dm polarimeter cell equipped with a Peltier controller set to exactly 25.0 °C. Wait 5 minutes.

    • Causality & Validation: Optical rotation is highly sensitive to temperature. A shift alters solvent density and the molecule's conformational ensemble. Precision depends on maintaining standard conditions[8].

  • Measurement & Calculation: Record the observed angle ( α ). Calculate specific rotation: [α]D25​=l⋅cα​ . Compare this to the reference standard to determine Optical Purity ( OP ).

Protocol B: Chiral HPLC Validation

This method is mandatory when the sample contains impurities or when exact enantiomeric excess ( ee ) must be quantified for regulatory submissions.

  • Stationary Phase Selection: Install a polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 x 4.6 mm, 5 µm).

    • Causality & Validation: The chiral cavities of the amylose backbone form transient diastereomeric complexes with the indole and phenyl rings of the analyte[2].

  • Mobile Phase Equilibration: Pump Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min. Monitor the baseline at 254 nm.

    • Causality & Validation: The non-polar hexane promotes strong π−π stacking and hydrogen bonding between the analyte's ester/indole groups and the stationary phase's carbamate linkages, driving enantioseparation.

  • System Suitability (The Validation Step): Inject 10 µL of a racemic mixture of methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate.

    • Causality & Validation: This proves the system's resolving power. The run is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is >1.5 .

  • Sample Analysis: Inject the synthesized (R)-enantiomer sample. Integrate the peak areas ( A ) and calculate the enantiomeric excess: %ee=AR​+AS​AR​−AS​​×100 [2].

Quantitative Data Summary

Below is a representative dataset demonstrating the cross-validation of Batch #X-102 using both methodologies. The data confirms that while polarimetry provides a rapid pass/fail metric, chiral HPLC offers the granular precision required to certify ee .

Table 2: Experimental Validation Data (Batch #X-102)
MethodReplicates (n=3)Mean ValueRSD (%)Pass/Fail Criteria
Polarimetry +42.1∘,+42.3∘,+42.2∘ [α]D25​=+42.2∘ 0.24%Matches Reference ( +42.5∘ )
Chiral HPLC 98.5%, 98.7%, 98.6% 98.6%ee 0.10% >98.0%ee

Note: The specific rotation value is provided as a representative model for this comparative guide.

Conclusion

For the routine analysis of highly pure (R)-methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate, 3[3]. However, because polarimetry cannot distinguish between enantiomeric impurities and achiral contaminants, any deviation in chemical purity necessitates the use of9[9]. A robust analytical strategy utilizes HPLC during method development and transitions to polarimetry for established, high-purity manufacturing lines.

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Safety & Regulatory Compliance

Safety

(R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate proper disposal procedures

Comprehensive EHS Guide: Proper Disposal and Handling of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate Executive Summary (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a complex, chiral indole der...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Proper Disposal and Handling of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Executive Summary

(R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a complex, chiral indole derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug discovery. Due to its N-methylated indole core and highly lipophilic phenylpropanoate moiety, this compound presents specific environmental and operational challenges. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. This guide provides self-validating, step-by-step methodologies to ensure compliant and safe waste management.

Regulatory Framework & Hazard Profiling

Under1[1], synthetic organic pharmaceutical intermediates must be tightly regulated from "cradle to grave." While a specific, universally standardized Safety Data Sheet (SDS) for this exact chiral molecule may not be ubiquitous, data from structurally analogous indole derivatives dictate that it must be treated as a hazardous substance with significant aquatic toxicity, requiring stringent disposal protocols[2].

Table 1: Quantitative Hazard & Physicochemical Profile

ParameterDescriptor / ValueOperational Disposal Implication
Chemical Class N-Methylated Indole EsterRequires segregation from strong oxidizers and acids to prevent uncontrolled polymerization[3].
Lipophilicity High (Insoluble in H₂O)Prone to bioaccumulation. Strictly prohibit drain disposal; must use organic waste streams[4].
Aquatic Toxicity Suspected HighMust be handled as hazardous environmental waste under EPA/RCRA guidelines[1].
Thermal Stability Highly Stable Aromatic CoreRequires high-temperature incineration (>1000°C) to prevent PAH and NOx emissions[5].
Photostability UV-SensitiveSolid waste must be accumulated in amber glass to prevent dimerization/degradation[3].

Mechanistic Causality: The Science of Indole Disposal

Understanding why standard disposal methods fail for this compound is essential for maintaining a safe laboratory environment:

  • Environmental Persistence: The 5[5] creates a highly stable molecular framework. If released into the environment, its lipophilicity allows it to cross biological membranes, potentially disrupting aquatic ecosystems[4].

  • Combustion Byproducts: The nitrogen atom within the indole ring requires specific thermal degradation pathways. Standard low-temperature burning can generate hazardous nitrogen oxides (NOx) and polycyclic aromatic hydrocarbons (PAHs). Therefore, high-temperature incineration (>1000°C) equipped with NOx scrubbers is the only viable disposal method to ensure complete oxidation to N₂, CO₂, and H₂O.

  • Photolytic Degradation: Indole derivatives can undergo UV-induced dimerization. Storing solid waste in clear glass can lead to the formation of unknown, potentially more reactive byproducts. Amber glass is mandatory for solid waste accumulation[3].

Disposal Decision Matrix

DisposalWorkflow Start Waste: (R)-Methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate State Determine Physical State Start->State Solid Pure Solid / Oil Residue State->Solid Neat Liquid Solvated Reaction Mixture State->Liquid Dissolved Container Dedicated Amber Glass Jar Solid->Container HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck Incineration High-Temp Incineration (>1000°C) Container->Incineration EHS Halogenated Halogenated Waste Drum HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Drum HalogenCheck->NonHalogenated No Halogenated->Incineration EHS NonHalogenated->Incineration EHS

Disposal decision matrix for (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate.

Self-Validating Operational Protocols

Protocol A: Pure Compound (Solid/Oil Residue) Containment

Objective: Secure containment of neat residues for high-temperature incineration.

  • PPE Verification: Don nitrile gloves (minimum 0.11mm thickness), safety goggles, and a flame-resistant lab coat.

  • Primary Transfer: Using a static-free spatula, transfer the compound into a dedicated Amber Glass jar.

    • Causality: Amber glass prevents light-induced degradation of the indole core prior to incineration[3].

  • Triple Rinsing: Rinse the original reaction vessel or storage vial three times with a minimal volume of acetone or ethyl acetate. Add this rinsate directly to the waste container.

    • Causality: The high lipophilicity of the compound causes it to adhere stubbornly to glassware; triple rinsing ensures complete transfer[2].

  • Self-Validation Check: Visually inspect the original glassware against a dark background. If any opaque film or crystalline residue remains, repeat the solvent rinse until the glass is completely transparent, confirming zero residual compound is left outside of containment.

  • Labeling & Storage: Affix a hazardous waste label detailing the full chemical name and hazard checkboxes (Irritant, Environmental Hazard). Store in a designated Satellite Accumulation Area (SAA).

Protocol B: Solvated Waste (Reaction Mixtures) Segregation

Objective: Prevent cross-reactivity in bulk solvent drums and ensure proper segregation.

  • Quenching: If the mixture contains unreacted strong bases or reactive reagents from synthesis, cool to 0°C and add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

    • Causality: Indole derivatives can polymerize violently if mixed with incompatible reactive waste[3].

  • Phase Separation: Extract the organic layer containing the indole derivative.

  • Self-Validation Check: Before proceeding, verify the pH of the separated aqueous layer using universal indicator paper. The pH must read strictly between 6.0 and 8.0. This validates that no reactive acidic/basic quenching agents are inadvertently transferred into the organic waste stream.

  • Segregation: Dispose of the organic layer in the "Non-Halogenated Solvent Waste" drum. However, if dichloromethane (DCM) or chloroform was used as the solvent, it must be routed to the "Halogenated Waste" drum to comply with EPA emission standards during incineration.

Protocol C: Accidental Spill Decontamination

Objective: Rapid containment and neutralization of environmental release.

  • Isolation: Isolate the spill area and ensure adequate ventilation.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Causality: Combustible absorbents like sawdust can create a fire hazard when mixed with highly concentrated organic esters.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a hazardous waste container[6].

  • Surface Decontamination: Wipe the surface with acetone-soaked absorbent pads to solubilize any remaining micro-residue.

  • Self-Validation Check: Swipe the decontaminated area with a clean, dry white filter paper. If the paper shows any discoloration, UV-fluorescence, or oily residue, repeat Step 4 until the paper remains pristine.

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Handling

Personal protective equipment for handling (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Application Note: Safety & Logistics Dossier Subject: Handling and Disposal of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate As a Senior Application Scientist, I approach the handling of novel, uncharacterized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safety & Logistics Dossier Subject: Handling and Disposal of (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

As a Senior Application Scientist, I approach the handling of novel, uncharacterized chiral intermediates not as a bureaucratic checklist, but as an exercise in predictive chemistry. (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate lacks a standardized, publicly available Safety Data Sheet (SDS). Therefore, we must deduce its hazard profile from its molecular architecture and apply the precautionary principles outlined for uncharacterized Active Pharmaceutical Ingredients (APIs)[1].

Chemical Risk Profile & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a threat:

  • The Indole Pharmacophore: The 1-methyl-1H-indole core is a "privileged scaffold" in medicinal chemistry. Indole derivatives frequently mimic endogenous tryptamines and peptides, binding reversibly to various enzymes and neurological receptors[2]. Accidental exposure could trigger unintended, potent biological responses.

  • Enhanced Skin Permeability: The addition of the 3-phenylpropanoate ester significantly increases the molecule's lipophilicity. Research on indole derivatives demonstrates that such structural modifications drastically enhance skin permeability, allowing the compound to easily bypass the stratum corneum and enter systemic circulation[3].

  • Chiral Specificity: Enantiomers often exhibit entirely different toxicological profiles. Because the specific in vivo toxicity of the (R)-enantiomer is uncharacterized, we must treat it as an acutely toxic hazard.

Mandatory PPE Matrix

Based on the lipophilic nature and potential bioactivity of this compound, standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) is mandated under OSHA's Laboratory Standard (29 CFR 1910.1450)[4].

Protection CategorySpecificationQuantitative Metric / StandardCausality & Justification
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)>480 min breakthrough time (solid state)The lipophilic ester group facilitates rapid skin absorption[3]. Double-gloving creates a fail-safe barrier against permeation.
Eye/Face ANSI Z87.1 Chemical Splash GogglesZero-gap facial clearancePrevents ocular absorption of aerosolized micro-particles during powder transfer.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesNomex® IIIA, 4.5 oz/yd²Mitigates static discharge risks when handling fine, potentially combustible organic powders.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiency (0.3 µm)Mandated only if engineering controls (e.g., fume hood) fail or during emergency spill cleanup[4].

Self-Validating Operational Protocols

Every handling step must be a self-validating system to ensure trust and safety. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Weighing and Material Transfer

  • Engineering Control Activation: Turn on the laboratory chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm). Audible alarms must be silent[1].

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe. Organic propanoates often form fine, statically charged powders that aerosolize easily.

    • Validation Check: Powder does not cling to the sides of the spatula during a dry run.

  • Transfer: Using the anti-static spatula, transfer the (R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate into a pre-tared, sealable glass vial.

    • Validation Check: The receiving vial is capped before being removed from the fume hood.

  • Decontamination: Wipe down the balance and hood surface with a solvent capable of dissolving lipophilic esters (e.g., isopropanol or ethanol), followed by a water wipe.

EPA-Compliant Disposal Plan

Improper disposal of pharmaceutical intermediates can result in severe environmental contamination and regulatory penalties[5]. Treat all waste associated with this compound as hazardous.

  • Waste Categorization: Uncharacterized organic intermediates are treated as toxic hazardous waste. If dissolved in a solvent (e.g., Dichloromethane), it becomes a listed halogenated waste.

  • Satellite Accumulation Area (SAA) Limits: Waste must be stored in a designated SAA at or near the point of generation. The EPA strictly limits SAA accumulation to 55 gallons of general hazardous waste, or 1 quart of acutely hazardous waste [6].

  • Containerization: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, leak-proof polyethylene container.

  • Labeling: The container must be explicitly labeled "Hazardous Waste: Uncharacterized Indole Derivative / Toxic Solid" along with the accumulation start date[5].

Workflow Visualization

PPE_Workflow Start Compound Receipt: (R)-Methyl 3-(1-methyl-1H-indol-3-yl) -3-phenylpropanoate Risk Risk Assessment (Lipophilic & Bioactive Scaffold) Start->Risk PPE Don Mandatory PPE (Double Nitrile, ANSI Z87.1, FR Coat) Risk->PPE High Permeability Hood Engineering Controls (Fume Hood: 80-120 fpm) PPE->Hood Operation Chemical Handling (Anti-Static Weighing & Transfer) Hood->Operation Airflow Verified Waste EPA-Compliant Disposal (SAA Accumulation < 1 Quart) Operation->Waste Contaminated PPE/Vials

Workflow for the safe handling and disposal of uncharacterized chiral indole derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Available at:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health / EPA Guidelines. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability. National Institutes of Health (PMC). Available at:[Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate
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